molecular formula C11H9N3OS B1272994 5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one CAS No. 105316-99-2

5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B1272994
M. Wt: 231.28 g/mol
InChI Key: YRPIIMJICPLJAO-UHFFFAOYSA-N
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Description

The compound "5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one" is a heterocyclic molecule that appears to be structurally related to various biologically active compounds discussed in the provided papers. These papers describe the synthesis, molecular structure, and potential biological activities of compounds that share similar structural motifs, such as thiazole and indole rings, which are known for their presence in pharmacologically active molecules .

Synthesis Analysis

The synthesis of related thiazole-indole compounds often involves multi-step reactions starting from simple precursors. For instance, one-pot synthesis methods have been reported for the creation of 5-(2′-indolyl)thiazoles, which involve the reaction of thioamides with diones, followed by treatment with arylhydrazines in polyphosphoric acid . Similarly, the synthesis of 2-amino-4H-thiazolo[5,4-b]indole and its derivatives has been described, which can be obtained from oxindole or brominated precursors . These methods highlight the versatility of synthetic approaches to access a variety of thiazole-indole derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to "5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one" has been elucidated using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, the crystal and molecular structure of a 5-amino-1,3,4-thiadiazole derivative was determined, revealing its crystallization in the orthorhombic space group and the presence of hydrogen bonding in the molecule . These structural analyses are crucial for understanding the conformation and potential reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of thiazole-indole compounds can be inferred from studies on similar molecules. For instance, the reactivity of 2-amino-5-alkylidene-thiazol-4-ones has been investigated, showing inhibitory activity against enzymes like xanthine oxidase and anti-inflammatory effects on human cells . These findings suggest that the thiazole-indole core can be a versatile scaffold for developing compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole-indole derivatives are influenced by their molecular structure. The presence of amino groups, as seen in the acyl derivatives of thiazolo[5.4-b]indole, provides sites for further chemical modification, which can lead to the development of compounds with therapeutic potential . The electronic properties, such as the distribution of frontier molecular orbitals and molecular electrostatic potential, are also important factors that can affect the biological activity and interaction with biological targets .

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Compounds with a structure similar to 5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one have shown promising antioxidant activity. For instance, 2-amino-5-alkylidene-thiazol-4-ones, a related group of compounds, have been identified as effective lipid peroxidation inhibitors (Zvezdanović et al., 2014). Additionally, these compounds have exhibited anti-inflammatory effects, particularly on human peripheral blood mononuclear cells, suggesting potential therapeutic applications in inflammatory diseases (Smelcerovic et al., 2015).

Antimicrobial Activity

Several derivatives of 1,3-dihydro-2H-indol-2-ones, which are structurally related to the compound , have demonstrated a range of biodynamic activities, including antimicrobial effects against various pathogens (Akhaja & Raval, 2011). This suggests potential applications in the development of new antimicrobial agents.

Anti-Diabetic Potential

Novel bi-heterocycles incorporating the 2-amino-1,3-thiazol-4-yl motif have been synthesized and evaluated for their anti-diabetic potential. These compounds exhibited significant inhibitory potential against the α-glucosidase enzyme, indicating potential applications in the treatment of diabetes (Abbasi et al., 2020).

Anti-Tumor Activity

Compounds related to 5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one have shown promise in anticancer research. Notably, derivatives of 1,3-dihydro-2H-indol-2-ones displayed significant anticancer activity against a range of cancer cell lines, indicating potential in cancer treatment and drug development (Havrylyuk et al., 2012).

Future Directions

The 2-aminothiazole scaffold has broad pharmacological potential, making it a promising area for future research . These compounds have been shown to possess antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

properties

IUPAC Name

5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS/c12-11-14-9(5-16-11)6-1-2-8-7(3-6)4-10(15)13-8/h1-3,5H,4H2,(H2,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPIIMJICPLJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C3=CSC(=N3)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701226351
Record name 5-(2-Amino-4-thiazolyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one

CAS RN

105316-99-2
Record name 5-(2-Amino-4-thiazolyl)-1,3-dihydro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105316-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Amino-4-thiazolyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-(α-bromoacetyl)oxindole (5 g) and thiourea (1.67 g) in absolute EtOH (250 ml) is refluxed for 30 minutes. The reaction mixture is cooled to RT, filtered, and washed with absolute EtOH affording the desired product. The free base is converted to its methanesulfonate salt by the procedure previously described in Example 12, affording the desired product, M.P.=244°-246° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

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